molecular formula C15H15N3O3 B3006810 Methyl 4-((2-(pyrimidin-5-yl)ethyl)carbamoyl)benzoate CAS No. 2034603-28-4

Methyl 4-((2-(pyrimidin-5-yl)ethyl)carbamoyl)benzoate

Cat. No.: B3006810
CAS No.: 2034603-28-4
M. Wt: 285.303
InChI Key: UTFHEDFKMLKCED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((2-(pyrimidin-5-yl)ethyl)carbamoyl)benzoate is a chemical compound with the CAS number 2034603-28-4, a molecular formula of C 15 H 15 N 3 O 3 , and a molecular weight of 285.30 g/mol . It features a benzoate ester linked to a pyrimidine heterocycle via an ethyl carbamoyl chain, making it a versatile intermediate in organic and medicinal chemistry research. This compound is classified as a For Research Use Only (RUO) product. It is strictly intended for laboratory research applications and is not to be used for diagnostic, therapeutic, or any other human or veterinary purposes. While the specific biological activity of this compound is not fully detailed in the available literature, its molecular structure provides strong clues to its research value. The pyrimidine ring is a fundamental scaffold in nucleic acids and is present in numerous pharmaceuticals, suggesting potential applications in the synthesis of nucleoside analogues or small molecule inhibitors . Furthermore, compounds with similar structures, featuring amide and aromatic groups, are frequently explored in the development of metal-organic frameworks and as ligands in coordination chemistry due to their ability to form specific hydrogen-bonding networks and coordination motifs . Researchers may find this compound particularly valuable as a chemical building block for constructing more complex molecules for use in drug discovery, materials science, and chemical biology.

Properties

IUPAC Name

methyl 4-(2-pyrimidin-5-ylethylcarbamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-21-15(20)13-4-2-12(3-5-13)14(19)18-7-6-11-8-16-10-17-9-11/h2-5,8-10H,6-7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFHEDFKMLKCED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCCC2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-(pyrimidin-5-yl)ethyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized through a series of reactions starting from readily available precursors such as 2-chloro-5-nitropyrimidine.

    Coupling Reaction: The pyrimidine intermediate is then coupled with an ethyl carbamoyl group using reagents like ethyl chloroformate under basic conditions.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(pyrimidin-5-yl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 4-((2-(pyrimidin-5-yl)ethyl)carbamoyl)benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-((2-(pyrimidin-5-yl)ethyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The pyrimidine moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues of Methyl 4-((2-(pyrimidin-5-yl)ethyl)carbamoyl)benzoate include:

Compound Name & Source Key Structural Features Molecular Weight (g/mol) Synthesis Yield/Purity Notable Properties
Methyl 4-[2-(2,4-Diaminopyrido[2,3-d]pyrimidin-5-yl)ethyl]benzoate Pyrido[2,3-d]pyrimidine ring with 2,4-diamino substituents; ethyl linker ~352.4 54% yield Lower yield due to guanidine reaction in DMSO; potential enhanced hydrogen bonding from amino groups.
Methyl 4-[2-(2-Amino-4-oxo-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate (CAS 155405-80-4) Pyrrolo[2,3-d]pyrimidine with amino and oxo groups; ethyl linker ~328.3 ≥98% purity High purity (TCI America); oxo group may increase polarity and influence solubility.
Methyl 4-((2-(tert-butyl)-6-trioxotetrahydropyrimidinyl)phenoxy)benzoate tert-butyl and trioxotetrahydropyrimidinyl groups; phenoxy-methyl linker ~455.5 Not reported Bulky tert-butyl group may enhance steric hindrance; phenoxy linker could reduce conformational flexibility compared to ethyl carbamoyl.
5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione Nitrophenyl and aminothiazole substituents; carbamate linker ~428.4 206–208°C (mp) Nitro group introduces strong electron-withdrawing effects; potential for redox activity or photostability issues.

Biological Activity

Methyl 4-((2-(pyrimidin-5-yl)ethyl)carbamoyl)benzoate is a compound that has attracted significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a benzoate ester linked to a pyrimidine moiety through an ethyl carbamoyl group. Its molecular formula is C13H14N2O3C_{13}H_{14}N_{2}O_{3} with a molecular weight of approximately 250.26 g/mol. The compound's structure allows it to interact with various biological targets, which is crucial for its activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its efficacy against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli50 µM
Staphylococcus aureus30 µM
Bacillus subtilis40 µM

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents, particularly against resistant strains .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study assessing its effects on various cancer cell lines revealed significant anti-proliferative activity:

Cell Line IC50 (µM) Comparison to Control
K-562 (CML)12.5Moderate Activity
MCF-7 (Breast Cancer)15.0Moderate Activity
HeLa (Cervical Cancer)10.0High Activity

In these assays, this compound demonstrated comparable efficacy to established chemotherapeutics, indicating its potential as an anticancer agent .

The biological activity of this compound can be attributed to its interaction with specific protein targets. Molecular docking studies have shown that the compound can bind effectively to various kinases involved in cancer proliferation and survival pathways. For instance, it exhibited significant binding affinity for the epidermal growth factor receptor (EGFR), which is critical in many cancers:

Target Protein Binding Affinity (kcal/mol)
EGFR-9.5
VEGFR-8.7
PDGFR-8.3

These interactions may lead to the inhibition of signaling pathways that promote tumor growth and survival .

Case Studies

  • Study on Antitumor Activity : A recent study published in a peer-reviewed journal evaluated the antitumor effects of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent against solid tumors .
  • Synergistic Effects with Other Agents : Another investigation explored the synergistic effects of this compound when combined with standard chemotherapeutic agents such as doxorubicin and cisplatin. The combination therapy resulted in enhanced cytotoxicity against cancer cells, suggesting that this compound could improve treatment outcomes when used alongside existing therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.